molecular formula C16H20 B1670630 1,2-Bis(isopropyl)naphthalene CAS No. 38640-62-9

1,2-Bis(isopropyl)naphthalene

Cat. No. B1670630
CAS RN: 38640-62-9
M. Wt: 212.33 g/mol
InChI Key: IAUKWGFWINVWKS-UHFFFAOYSA-N
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Description

1,2-Bis(isopropyl)naphthalene is a chemical compound with the molecular formula C16H20 . It is one of the isomers of Diisopropylnaphthalene (DIPN) . It has been used as a plant growth regulator which inhibits the sprouting of potatoes during storage .


Molecular Structure Analysis

The molecular structure of 1,2-Bis(isopropyl)naphthalene is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Physical And Chemical Properties Analysis

1,2-Bis(isopropyl)naphthalene has the molecular formula C16H20 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Selective Metal Ion Sensing

Naphthalene derivatives have been utilized in the development of sensors for selective detection of metal ions. For instance, a fluorosensor derived from 1,8-diacridylnaphthalene has been shown to selectively detect Fe(III) ions in an aqueous solution, even in the presence of other metal ions, demonstrating the potential of naphthalene structures in environmental monitoring and analytical chemistry (Wolf, Mei, & Rokadia, 2004). Similarly, metal ion-selective fluorescence recognition has been achieved using a naphthalene-derived sensor, highlighting its versatility in detecting various metal ions, including Cu(II), Fe(II), and Fe(III) in acetonitrile (Tumambac, Rosencrance, & Wolf, 2004).

Advanced Material Synthesis

Naphthalene moieties have been incorporated into novel materials, such as epoxy resins containing the naphthalene structure, which exhibit enhanced thermal properties and moisture resistance compared to their phenyl-containing counterparts. This suggests the utility of naphthalene derivatives in the development of high-performance polymers for industrial applications (Kaji & Endo, 1999).

Organic Synthesis and Catalysis

The synthesis of ligands based on naphthalene peri-substituted by Group 15 and 16 elements and their coordination chemistry has been explored, offering insights into the construction of complex molecules and potential applications in catalysis and materials science (Kilian, Knight, & Woollins, 2011). Moreover, the synthesis of polyaspartimides containing a naphthalene unit in the polymer backbone has been demonstrated, contributing to the development of new polymers with desirable properties for advanced technological applications (Wang & Hwang, 1996).

Electrochromic Devices

Naphthalene derivatives have been utilized in the synthesis of active materials for electrochromic devices, showcasing the potential of such compounds in the development of smart windows and display technologies. The synthesis and characterization of bis(ethylenedioxythiophene)naphthalene monomers and their polymers highlight the electrochromic properties and stability of these materials (Xu, Zhao, Yu, & Cui, 2013).

Safety And Hazards

The safety data sheet for Bis(isopropyl)naphthalene suggests avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . It also recommends using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

1,2-di(propan-2-yl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20/c1-11(2)14-10-9-13-7-5-6-8-15(13)16(14)12(3)4/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUKWGFWINVWKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C2=CC=CC=C2C=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60240682
Record name 1,2-Bis(isopropyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60240682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(isopropyl)naphthalene

CAS RN

94133-79-6
Record name 1,2-Diisopropylnaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94133-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Bis(isopropyl)naphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094133796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Bis(isopropyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60240682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-bis(isopropyl)naphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.093.359
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-Bis(isopropyl)naphthalene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6E49MJJ2X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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